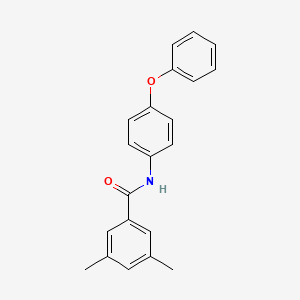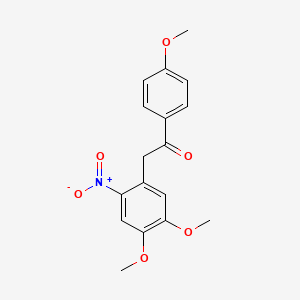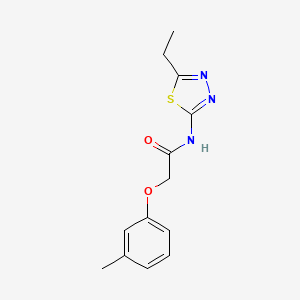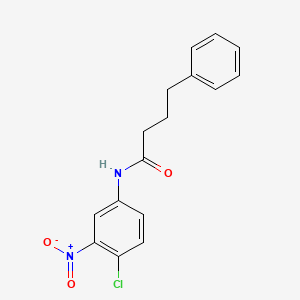
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline is a chemical compound that belongs to the quinoline family. It is a potent and selective inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
Mécanisme D'action
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline inhibits the activity of the protein kinase CK2 by binding to its ATP-binding site. CK2 is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis. By inhibiting CK2, this compound disrupts these processes, leading to the inhibition of cancer cell growth and the induction of apoptosis.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects. It has been found to inhibit the activity of CK2, leading to the inhibition of cancer cell growth and the induction of apoptosis. It has also been shown to have anti-inflammatory and neuroprotective effects. Moreover, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline in lab experiments is its potency and selectivity. It is a potent inhibitor of CK2 and has been shown to have selective effects on cancer cells. Moreover, it has been extensively studied for its potential therapeutic applications, making it a valuable tool for researchers.
One of the limitations of using this compound in lab experiments is its potential toxicity. It has been shown to have cytotoxic effects on some cell types, and its long-term effects are not yet fully understood. Moreover, its mechanism of action is complex and not fully understood, making it difficult to interpret some of the results obtained in lab experiments.
Orientations Futures
There are several future directions for the study of 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline. One direction is to further investigate its potential therapeutic applications, particularly in the treatment of cancer and neurodegenerative disorders. Another direction is to study its mechanism of action in more detail, particularly with regard to its effects on CK2 and other cellular processes. Moreover, there is a need to investigate its potential toxicity and long-term effects, particularly in vivo. Finally, there is a need to develop more potent and selective inhibitors of CK2, based on the structure of this compound, for use in future research.
Méthodes De Synthèse
The synthesis of 3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline involves the reaction of 4-methylacetophenone with 2-aminoacetophenone in the presence of sodium ethoxide to form 3-methyl-2-(4-methylphenyl)quinoline. This intermediate is then reacted with piperidine-1-carboxylic acid in the presence of thionyl chloride to form this compound.
Applications De Recherche Scientifique
3-methyl-2-(4-methylphenyl)-4-(1-piperidinylcarbonyl)quinoline has been extensively studied for its potential therapeutic applications. It has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. It has also been shown to have anti-inflammatory and neuroprotective effects. Moreover, it has been studied for its potential use in treating Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
Propriétés
IUPAC Name |
[3-methyl-2-(4-methylphenyl)quinolin-4-yl]-piperidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O/c1-16-10-12-18(13-11-16)22-17(2)21(19-8-4-5-9-20(19)24-22)23(26)25-14-6-3-7-15-25/h4-5,8-13H,3,6-7,14-15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEHFUWQKQXKADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2C)C(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-[(4-nitrobenzyl)oxy]-1-naphthaldehyde](/img/structure/B5835696.png)

![N-(4-fluorophenyl)-2-{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]thio}acetamide](/img/structure/B5835703.png)

![1-[(2,4,5-trimethylphenyl)sulfonyl]azepane](/img/structure/B5835724.png)




![(4-{[4-(2,3-dimethylphenyl)-1-piperazinyl]methyl}phenyl)dimethylamine](/img/structure/B5835743.png)
![4-({4-[(4-methylbenzyl)oxy]phenyl}carbonothioyl)morpholine](/img/structure/B5835750.png)

![N-[2-(hydroxymethyl)phenyl]-2-phenoxyacetamide](/img/structure/B5835759.png)

